Clofazimine

Vue d'ensemble

Description

La clofazimine est un colorant antimicrobien riminophénazine hautement lipophile utilisé principalement dans le traitement de la lèpre. Elle a été décrite pour la première fois en 1957 et est connue pour sa couleur rouge vif, qui peut causer une décoloration durable de la peau et des fluides corporels . La this compound est utilisée en association avec d'autres agents, tels que la dapsone, pour traiter la lèpre lépromateuse, y compris les cas résistants à la dapsone .

Mécanisme D'action

Target of Action

Clofazimine primarily targets Mycobacterium leprae , the bacterium responsible for leprosy . It is believed to act on the bacterial outer membrane, the bacterial respiratory chain, and ion transporters . It also has anti-inflammatory properties due to its suppression of T-lymphocyte activity .

Mode of Action

This compound exerts a slow bactericidal effect on Mycobacterium leprae due to its action on the bacterial outer membrane . It is also suggested that it interferes with DNA . The anti-inflammatory activity of this compound is the result of its inhibition of T-lymphocyte activation and proliferation . Several mechanisms have been proposed, including direct antagonism of T-cell Kv 1.3 potassium channels and indirect action by promoting the release of E-series prostaglandins and reactive oxygen species .

Biochemical Pathways

It is known to interfere with cellular respiration and ion transport in mycobacterium leprae . An in vitro study identified eight metabolites of this compound and the enzymatic pathways involved in their formation, including the important cytochrome P450 isoenzymes CYP3A4/A5 and CYP1A2 .

Pharmacokinetics

This compound is a highly lipophilic antimicrobial, which allows it to accumulate in skin and nerves . It has a relatively long duration of action owing to its long residence time in the body . The pharmacokinetics of this compound were well characterized by a three-compartment model, with a clearance of 11.5 L/h and peripheral volume of 10,500 L for a typical participant . Lower plasma exposures were observed in women during the first few months of treatment, explained by higher body fat fraction .

Result of Action

The bactericidal effect of this compound results in the elimination of Mycobacterium leprae from the body . Its anti-inflammatory properties help control harmful erythema nodosum leprosum and reversal immunity reactions, which may complicate antimicrobial chemotherapy .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its lipophilic nature allows it to accumulate in fatty tissues, which can affect its distribution and efficacy . Furthermore, its pharmacokinetics and resulting efficacy can be influenced by the patient’s body fat content .

Applications De Recherche Scientifique

Clofazimine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying lipophilic antimicrobial agents.

Biology: Investigated for its effects on bacterial DNA and membrane phospholipids.

Medicine: Primarily used in the treatment of leprosy and multidrug-resistant tuberculosis.

Industry: Utilized in the development of novel drug delivery systems, such as nanosuspensions.

Analyse Biochimique

Biochemical Properties

Clofazimine exerts a slow bactericidal effect on Mycobacterium leprae due to its action on the bacterial outer membrane . There is also evidence that it affects the bacterial respiratory chain and ion transporters . This compound is at least partially metabolized in the liver . An in vitro study using human liver microsomes identified eight metabolites of this compound and the enzymatic pathways involved in their formation, including the important cytochrome P450 isoenzymes CYP3A4/A5 and CYP1A2 .

Cellular Effects

This compound has been found to modulate the expression of lipid metabolism proteins in Mycobacterium leprae-infected macrophages . It also exerts anti-inflammatory properties due to the suppression of T-lymphocyte activity . In HepaRG cells, this compound was a weak inducer of CYP3A4 at low concentrations, but inhibited CYP3A4 at therapeutic concentrations .

Molecular Mechanism

This compound works by binding to the guanine bases of bacterial DNA, thereby blocking the template function of the DNA and inhibiting bacterial proliferation . It also increases the activity of bacterial phospholipase A2, leading to the release and accumulation of lysophospholipids, which are toxic and inhibit bacterial proliferation .

Temporal Effects in Laboratory Settings

In a study of patients with severe Mycobacterium avium complex pulmonary disease (MAC-PD), this compound demonstrated a relatively favorable efficacy, regardless of the maintenance dose . This effect was more pronounced when administered for a duration exceeding 6 months . In mice receiving this compound, the lungs’ bacterial load continued to grow during the first seven days of treatment .

Dosage Effects in Animal Models

In an orthotopic melanoma mouse model, this compound reduced tumor size by 90% . The specific effects of different dosages of this compound in animal models have not been extensively studied.

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to modulate the expression of lipid metabolism proteins in Mycobacterium leprae-infected macrophages . It also affects the bacterial respiratory chain and ion transporters .

Transport and Distribution

This compound is a potential substrate of uptake and efflux transporters that might be involved in its disposition . The intracellular concentrations of this compound were significantly increased in the presence of selective inhibitors of P-gp and BCRP .

Subcellular Localization

This compound has been found to accumulate in macrophages in an intracellular liquid crystal-like structure This suggests that this compound may be localized in specific subcellular compartments within these cells

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La clofazimine est synthétisée par un procédé en plusieurs étapes impliquant la condensation de la 3-chloro-4-nitroaniline avec le 4-chlorobenzaldéhyde pour former une base de Schiff. Cet intermédiaire est ensuite cyclisé pour former la structure du noyau phénazine. La dernière étape implique la réduction du groupe nitro en amine .

Méthodes de production industrielle : La production industrielle de la this compound implique une homogénéisation à haute pression pour produire des nanosuspensions appropriées pour une utilisation intraveineuse. Cette méthode garantit que la taille des particules est appropriée pour le ciblage passif du système réticulo-endothélial .

Analyse Des Réactions Chimiques

Types de réactions : La clofazimine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est connue pour interagir avec les phospholipides membranaires, conduisant à la génération de lysophospholipides antimicrobiens .

Réactifs et conditions courantes : Les réactifs courants utilisés dans la synthèse et les réactions de la this compound comprennent la 3-chloro-4-nitroaniline, le 4-chlorobenzaldéhyde et les agents réducteurs pour la dernière étape .

Principaux produits : Le principal produit formé par la synthèse de la this compound est la structure du noyau riminophénazine, qui est essentielle à son activité antimicrobienne .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier les agents antimicrobiens lipophiles.

Biologie : Étudiée pour ses effets sur l'ADN bactérien et les phospholipides membranaires.

Médecine : Principalement utilisée dans le traitement de la lèpre et de la tuberculose multirésistante.

Industrie : Utilisée dans le développement de nouveaux systèmes d'administration de médicaments, tels que les nanosuspensions.

5. Mécanisme d'action

La this compound agit en se liant aux bases guanine de l'ADN bactérien, bloquant ainsi la fonction de matrice de l'ADN et inhibant la prolifération bactérienne . Elle augmente également l'activité de la phospholipase A2 bactérienne, conduisant à la libération et à l'accumulation de lysophospholipides, qui sont toxiques et inhibent la prolifération bactérienne . De plus, la this compound exerce des propriétés anti-inflammatoires en supprimant l'activité des lymphocytes T .

Composés similaires :

Dapsone : Un autre agent antimicrobien utilisé dans le traitement de la lèpre.

Rifampicine : Utilisée en association avec la this compound pour le traitement de la lèpre et de la tuberculose.

Unicité de la this compound : La this compound est unique en raison de ses propriétés antimicrobiennes et anti-inflammatoires doubles, ainsi que de sa capacité à s'accumuler dans la peau et les nerfs, ce qui la rend particulièrement efficace dans le traitement de la lèpre .

Comparaison Avec Des Composés Similaires

Dapsone: Another antimicrobial agent used in the treatment of leprosy.

Rifampin: Used in combination with clofazimine for the treatment of leprosy and tuberculosis.

Uniqueness of this compound: this compound is unique due to its dual antimicrobial and anti-inflammatory properties, as well as its ability to accumulate in skin and nerves, making it particularly effective in treating leprosy .

Propriétés

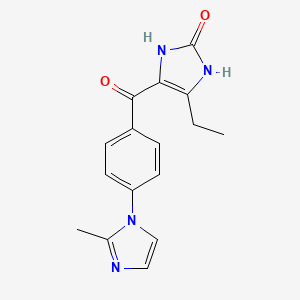

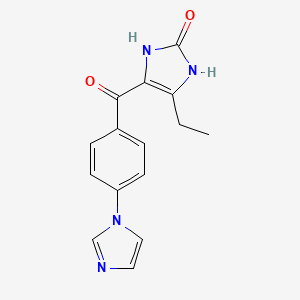

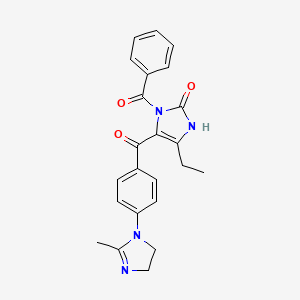

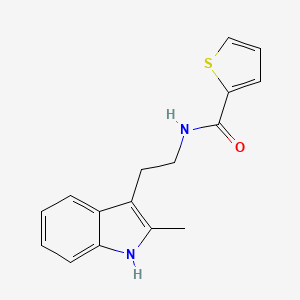

IUPAC Name |

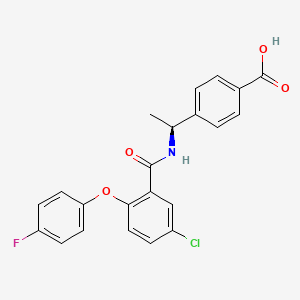

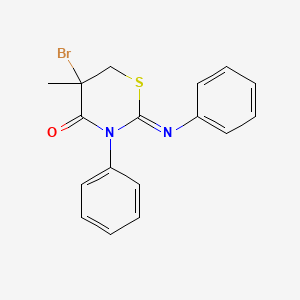

N,5-bis(4-chlorophenyl)-3-propan-2-yliminophenazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQPAMHFFCXSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022839 | |

| Record name | Clofazimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clofazimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4), 1.51e-03 g/L | |

| Record name | SID49681815 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Clofazimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clofazimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Although the precise mechanism(s) of action of clofazimine have not been elucidated, its antimicrobial activity appears to be membrane-directed. It was previously thought that, due to its lipophilicity, clofazimine participated in the generation of intracellular reactive oxygen species (ROS) via redox cycling, specifically H2O2 and superoxide, which then exerted an antimicrobial effect. A more recent and compelling theory involves clofazimine interacting with bacterial membrane phospholipids to generate antimicrobial lysophospholipids - bactericidal efficacy may, then, arise from the combined membrane-destabilizing effects of both clofazimine and lysophospholipids, which interfere with K+ uptake and, ultimately, ATP production. The anti-inflammatory activity of clofazimine is the result of its inhibition of T-lymphocyte activation and proliferation. Several mechanisms have been proposed, including direct antagonism of T-cell Kv 1.3 potassium channels and indirect action by promoting the release of E-series prostaglandins and reactive oxygen species from bystander neutrophils and monocytes. | |

| Record name | Clofazimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2030-63-9 | |

| Record name | Clofazimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2030-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofazimine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofazimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clofazimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | clofazimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clofazimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofazimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFAZIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D959AE5USF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clofazimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210-212 °C, 210 - 212 °C | |

| Record name | Clofazimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clofazimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide](/img/structure/B1669119.png)

![5-iodo-2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1669124.png)